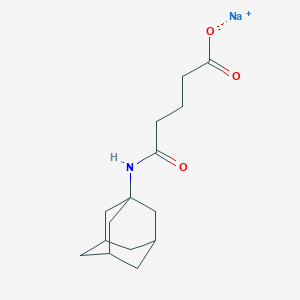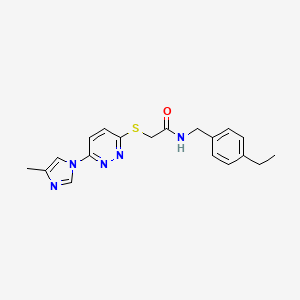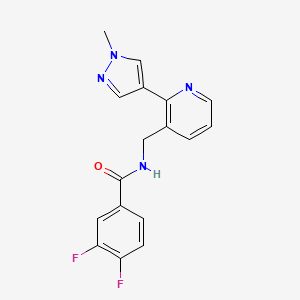![molecular formula C21H26N4O2S B2847731 2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034613-28-8](/img/structure/B2847731.png)
2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C21H26N4O2S and its molecular weight is 398.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds containing morpholino and pyrimidine structures have been synthesized and evaluated for their antibacterial activities. For instance, an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized, highlighting the potential of such compounds in the development of new antibacterial agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Enaminones Synthesis and Characterization
Research into the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties indicates the broad applicability of these compounds in synthetic chemistry and potentially in pharmacological studies due to their structural complexity and functional versatility (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
PET Imaging in Parkinson's Disease
Synthetic efforts to create new potential PET imaging agents for Parkinson's disease involve compounds similar to the one . For example, the synthesis of [11C]HG-10-102-01 aimed at imaging the LRRK2 enzyme in Parkinson's disease demonstrates the relevance of such compounds in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Analgesic and Ulcerogenic Activity Evaluation
The synthesis and evaluation of novel pyrimidine derivatives for their analgesic and ulcerogenic activities showcase another dimension of scientific research application. These compounds, synthesized via microwave-assisted methods, were tested in vivo for analgesic activity, highlighting the potential therapeutic applications of similar chemical structures (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Cancer Therapy Enhancement
Research into DNA-dependent protein kinase inhibitors for cancer treatment illustrates the role of similar compounds in enhancing the efficacy of existing cancer therapies. These inhibitors, by targeting a major DNA repair pathway, offer a promising avenue for developing more targeted cancer treatment strategies (Kashishian, Douangpanya, Clark, Schlachter, Eary, Schiro, Huang, Burgess, Kesicki, & Halbrook, 2003).
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-15(2)28-18-5-3-16(4-6-18)11-20(26)25-13-17-12-22-21(23-19(17)14-25)24-7-9-27-10-8-24/h3-6,12,15H,7-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEORPXFYKZUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-3-methyl-5-oxo-N-(4-phenylbutan-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2847656.png)

![6-Silaspiro[5.5]undecan-3-amine hcl](/img/structure/B2847658.png)
![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)
![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)

![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)

![1-[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2847667.png)
![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)


